3,4-Difluorobenzyl bromide
Overview
Description
3,4-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two fluorine atoms at the 1 and 2 positions
Mechanism of Action
Target of Action
3,4-Difluorobenzyl bromide, also known as 4-(Bromomethyl)-1,2-difluorobenzene or 3,4-difluorobenzylbromide, is primarily used as a building block in organic synthesis . It serves as a benzyl protecting group for hydroxyl and amino groups . The primary targets of this compound are therefore the hydroxyl and amino groups present in various organic compounds .
Mode of Action
The compound interacts with its targets (hydroxyl and amino groups) through a process known as alkylation . In this process, the bromine atom in the this compound molecule is replaced by the target group, resulting in the formation of a new carbon-oxygen or carbon-nitrogen bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific organic compound it is reacting with. In general, the compound plays a crucial role in the synthesis of various bioactive molecules and drug molecules .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl and amino groups during organic synthesis . This allows for selective reactions to occur at other sites on the organic compound, thereby facilitating the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the reaction typically occurs in an organic solvent and may require heating . The stability of the compound can also be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzyl bromide typically involves the bromination of 1,2-difluorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: 1,2-difluorobenzoic acid or 1,2-difluorobenzaldehyde.
Reduction: 1,2-difluorotoluene.
Scientific Research Applications
3,4-Difluorobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-(Bromomethyl)-6,7-dimethoxycoumarin: Utilized in the synthesis of fluorescent probes and other analytical reagents
Uniqueness
3,4-Difluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-(bromomethyl)-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIFTOPVKWDHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234239 | |
Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-01-0 | |
Record name | 3,4-Difluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85118-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-1,2-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-difluorobenzyl bromide in the synthesis of the liquid crystal compound described in the research paper?
A1: this compound serves as a crucial building block in the multi-step synthesis of the target liquid crystal compound, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene []. The synthesis involves a coupling reaction where this compound reacts with an intermediate Grignard reagent. This reaction introduces the difluorobenzene moiety into the final liquid crystal molecule, potentially influencing its physical and chemical properties.
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